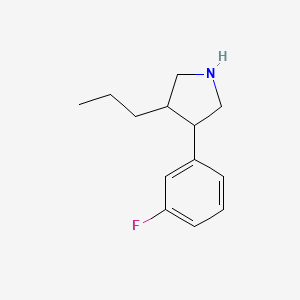

3-(3-Fluorophenyl)-4-propylpyrrolidine

Description

Contextualization of Fluorinated Phenyl Moieties in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug development. nih.govtandfonline.com The substitution of a hydrogen atom with fluorine, which is the most electronegative element and has a small van der Waals radius (1.47 Å), can profoundly alter a molecule's properties. tandfonline.com Even a single fluorine atom or a trifluoromethyl group placed in a strategic position on a biologically active molecule can lead to significant pharmacological effects. tandfonline.com

In medicinal chemistry, introducing fluorine to a phenyl ring, creating a fluorophenyl moiety, can enhance several critical pharmacokinetic and physicochemical characteristics. tandfonline.com These enhancements may include improved metabolic stability by blocking sites susceptible to enzymatic degradation, increased membrane permeation, and modulated bioavailability. tandfonline.combohrium.com Furthermore, the high electronegativity of fluorine can alter the electron distribution within the molecule, impacting the acidity or basicity (pKa) of nearby functional groups. tandfonline.com This modification can improve a compound's ability to cross biological membranes and reach its target. tandfonline.com Fluorine can also be used to increase the binding affinity of a ligand to its target protein, sometimes by forming specific non-bonding interactions. bohrium.com

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes (e.g., cytochrome P450). bohrium.com |

| Lipophilicity (LogP) | Generally increased | Fluorine can increase the molecule's affinity for lipid environments, which can affect membrane permeability and protein binding. |

| Acidity/Basicity (pKa) | Can be significantly altered | As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic amines or acidic protons, affecting ionization at physiological pH. tandfonline.com |

| Binding Affinity | May be enhanced | Fluorine can participate in favorable interactions with protein binding pockets, including hydrogen bonds and dipole-dipole interactions. bohrium.com |

Overview of Pyrrolidine (B122466) Scaffold in Biologically Active Compounds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules, including many natural alkaloids. frontiersin.org This scaffold is of great interest to medicinal chemists for several reasons. Its non-planar, three-dimensional structure, a result of sp³-hybridized carbon atoms, allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net This 3D coverage is a desirable trait for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors. researchgate.netnih.gov

The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a high degree of stereochemical diversity. nih.gov The specific spatial orientation of substituents on the ring is often critical for biological activity, as different stereoisomers can exhibit vastly different binding modes and pharmacological profiles. nih.govnih.gov This makes the pyrrolidine scaffold a versatile building block for designing new drug candidates targeting a wide range of diseases, including those affecting the central nervous system, as well as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov

Table 2: Examples of Marketed Drugs Featuring a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Biological Target |

|---|---|---|

| L-Proline | Amino Acid | Building block for proteins |

| Aniracetam | Nootropic | AMPA receptor modulator |

| Pramiracetam | Nootropic | High-affinity choline (B1196258) uptake |

| Vildagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor |

| Darifenacin | Anticholinergic | M3 muscarinic receptor antagonist |

Rationale for Investigating 3-(3-Fluorophenyl)-4-propylpyrrolidine as a Chemical Entity

The rationale for the design and investigation of this compound stems from the strategic combination of its constituent chemical moieties. The structure brings together the proven pyrrolidine scaffold with a strategically substituted fluorophenyl group. This molecular architecture is designed to leverage the advantageous properties of each component.

Scope and Objectives of Research on this compound

Given the absence of specific published studies on this compound, the logical scope of research would follow a standard medicinal chemistry discovery pathway. The primary objectives would be:

Chemical Synthesis: To develop an efficient and stereoselective synthetic route to produce the various stereoisomers of the compound. A common method for creating such 3,4-disubstituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate alkene. nih.gov

Structural and Physicochemical Characterization: To purify and fully characterize the synthesized compound(s) using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its structure, configuration, and purity.

Biological Screening: To evaluate the compound's biological activity across a panel of relevant assays. Based on the structures of similar compounds, targets could include receptors, enzymes, or transporters, particularly within the central nervous system.

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the target compound to understand how changes in its structure (e.g., position of the fluorine, length of the alkyl chain, stereochemistry) affect its biological activity. This would provide crucial information for optimizing the lead compound into a potential drug candidate.

While detailed research findings for this compound are not available in the public domain, the principles of medicinal chemistry provide a clear and compelling justification for its synthesis and potential investigation as a novel bioactive compound.

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-4-propylpyrrolidine |

InChI |

InChI=1S/C13H18FN/c1-2-4-11-8-15-9-13(11)10-5-3-6-12(14)7-10/h3,5-7,11,13,15H,2,4,8-9H2,1H3 |

InChI Key |

ICZBQZRODXOUHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNCC1C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluorophenyl 4 Propylpyrrolidine

Retrosynthetic Analysis of the 3-(3-Fluorophenyl)-4-propylpyrrolidine Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, leading to plausible starting materials. The most common disconnections for a 3,4-disubstituted pyrrolidine (B122466) involve breaking the C-N bonds or the C-C bonds of the pyrrolidine ring.

One logical approach is the disconnection of the C2-N and C5-N bonds, which suggests a primary amine and a 1,4-dicarbonyl compound or its equivalent as precursors. This leads to an acyclic precursor that can be cyclized via reductive amination.

Another powerful strategy involves a [3+2] cycloaddition, where the entire pyrrolidine ring is formed in a single step. In this case, the retrosynthetic disconnection would be across the C2-C3 and C4-C5 bonds, suggesting an azomethine ylide and an alkene as the key fragments.

A third approach focuses on the disconnection of the C3-C4 bond, which could lead to a Michael addition-type strategy, where a nucleophilic precursor adds to an activated alkene. Finally, disconnection of the C3-aryl or C4-alkyl bond can be considered, suggesting the functionalization of a pre-formed pyrrolidine ring. For instance, a palladium-catalyzed hydroarylation of a 4-propyl-2,3-dihydropyrrole would be a viable synthetic route. researchgate.netnih.gov

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised for the synthesis of this compound.

One promising approach is the palladium-catalyzed hydroarylation of a 4-propyl-2,3-dihydropyrrole with 1-bromo-3-fluorobenzene. This method has been shown to be effective for the synthesis of 3-aryl pyrrolidines. researchgate.netnih.gov The reaction would likely employ a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand.

Another versatile method is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. For the synthesis of the target compound, an azomethine ylide generated from the condensation of an amino ester (e.g., methyl glycinate) and an aldehyde could react with (E)-1-fluoro-3-(pent-1-en-1-yl)benzene. This approach allows for the direct construction of the pyrrolidine ring with the desired substituents.

A multi-step synthesis starting from commercially available chiral precursors, such as derivatives of proline or malic acid, can also be envisioned. This strategy offers better control over the stereochemistry of the final product. For example, a chiral γ-lactone can be opened to a diol, which can then be converted to the desired 3,4-disubstituted pyrrolidine through a series of functional group manipulations and a final ring-closing step.

Stereoselective Synthesis Approaches for this compound

Controlling the relative stereochemistry of the 3-fluorophenyl and propyl groups is crucial in the synthesis of this compound. Diastereoselective approaches aim to favor the formation of one diastereomer over the other (i.e., cis vs. trans).

One effective strategy is the use of substrate-controlled diastereoselective reactions. For instance, a chiral auxiliary attached to the nitrogen atom or one of the reactants can direct the approach of the reagents to one face of the molecule, leading to a preferred diastereomer.

Another approach is the diastereoselective reduction of a cyclic precursor. For example, a 3-(3-fluorophenyl)-4-propyl-3H-pyrrole could be synthesized and then subjected to a diastereoselective reduction of the double bond. The choice of reducing agent and reaction conditions would be critical in determining the cis/trans selectivity.

Furthermore, 1,3-dipolar cycloaddition reactions can exhibit high levels of diastereoselectivity. The stereochemistry of the starting alkene (E or Z) can directly influence the relative stereochemistry of the substituents in the resulting pyrrolidine ring. The use of metal catalysts in these cycloadditions can also enhance diastereoselectivity.

Enantioselective Synthesis of this compound Isomers

The synthesis of specific enantiomers of this compound requires the use of enantioselective methods. This can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature, such as amino acids (e.g., L-proline or D-proline) or tartaric acid. These chiral building blocks can be elaborated through a series of stereoconservative reactions to yield the desired enantiomer of the target molecule. mdpi.comnih.gov

Chiral Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction between achiral or racemic starting materials. For instance, a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with an imine derived from 3-fluorobenzaldehyde (B1666160) and a propyl-containing amine, in the presence of a chiral phosphoramidite (B1245037) ligand, could provide enantiomerically enriched pyrrolidines. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, an Evans chiral auxiliary could be used to direct an asymmetric Michael addition to form the C3-C4 bond with high enantioselectivity.

Optimization of Reaction Conditions for this compound Synthesis

The yield and stereoselectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, ligand, solvent, and temperature is essential.

Catalyst Screening and Ligand Effects in this compound Synthesis

In palladium-catalyzed reactions, such as the hydroarylation or cycloaddition routes, the choice of the palladium precursor and the ligand is critical. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine-based ligands (e.g., PPh₃, BINAP, phosphoramidites) can be screened to identify the most effective combination for yield and selectivity. The electronic and steric properties of the ligand can significantly influence the outcome of the reaction.

For instance, in a hypothetical palladium-catalyzed hydroarylation, a screening of ligands might reveal that bulky, electron-rich phosphines provide higher yields and selectivities.

Table 1: Illustrative Catalyst and Ligand Screening for a Hypothetical Palladium-Catalyzed Hydroarylation

| Entry | Palladium Source | Ligand | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 45 | 1:1 |

| 2 | Pd₂(dba)₃ | BINAP | 65 | 3:1 |

| 3 | Pd(OAc)₂ | XPhos | 80 | 5:1 |

Solvent and Temperature Optimization for Pyrrolidine Ring Formation

The solvent can have a profound effect on the rate, yield, and selectivity of pyrrolidine synthesis. Solvents with different polarities and coordinating abilities can influence the solubility of reactants and the stability of reaction intermediates. For example, in a 1,3-dipolar cycloaddition, a screening of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) could be performed to find the optimal medium.

Temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or decrease stereoselectivity. A systematic study of the reaction at different temperatures is necessary to find the balance between reaction efficiency and selectivity.

Table 2: Illustrative Solvent and Temperature Optimization for a Hypothetical [3+2] Cycloaddition

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | Toluene | 25 | 50 | 85 |

| 2 | Toluene | 80 | 70 | 70 |

| 3 | Dichloromethane | 25 | 65 | 90 |

The synthesis of 3,4-disubstituted pyrrolidines, such as this compound, can be approached through various established synthetic strategies. These methods often involve the construction of the pyrrolidine ring or the modification of a pre-existing pyrrolidine scaffold. While specific literature for the target compound is not available, plausible synthetic routes can be extrapolated from the synthesis of analogous 3-aryl-4-alkylpyrrolidines.

One common approach is the use of 1,3-dipolar cycloaddition reactions between an azomethine ylide and an appropriate alkene. sci-hub.se For the synthesis of this compound, this could involve the reaction of an azomethine ylide with an alkene such as 1-pentene, followed by subsequent modifications. The stereochemistry of the final product can often be controlled by the choice of catalysts and reaction conditions.

Another viable strategy is the intramolecular cyclization of a suitably functionalized linear precursor. This could involve the cyclization of an amino-containing compound with electrophilic centers at the appropriate positions. For instance, an amino alcohol can be converted to a cyclic amine through a chlorination and subsequent intramolecular substitution.

Transition-metal-catalyzed reactions, such as the intramolecular Heck reaction , have also been employed for the synthesis of 3-arylpyrrolidines. sci-hub.se This methodology could potentially be adapted to construct the 3-(3-fluorophenyl)pyrrolidine (B44692) core.

A summary of potential synthetic precursors and reaction types is presented in Table 1.

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Potential for Stereocontrol |

| Azomethine Ylide and Alkene | 1,3-Dipolar Cycloaddition | Metal salts (e.g., Ag, Cu, Li) | High |

| Functionalized Aminoalkane | Intramolecular Cyclization | SOCl₂, Base | Moderate to High |

| N-Allyl Sulfonamide | Ring-Closing Metathesis/Heck Reaction | Grubbs' Catalyst, Pd Catalyst | High |

| Substituted Cinnamate and Schiff Base | Michael Addition | Phase Transfer Catalyst | Moderate |

This table presents hypothetical synthetic strategies based on methodologies for analogous compounds.

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound would follow standard laboratory procedures for organic amines. The choice of technique would depend on the physical properties of the compound (e.g., boiling point, polarity, crystallinity) and the nature of the impurities present from the synthetic route.

Chromatographic methods are highly effective for the purification of pyrrolidine derivatives. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing) would be a primary method for purification. For more volatile compounds, gas chromatography (GC) could be used for both analysis and preparative purification. High-performance liquid chromatography (HPLC) , particularly reverse-phase HPLC, would be suitable for the final purification of small quantities of the compound to a high degree of purity.

Distillation is a viable option for liquid pyrrolidines. For crude pyrrolidine, which may contain water, azeotropic distillation or extractive distillation can be employed. wikipedia.orggoogle.com For the target compound, if it is a liquid, vacuum distillation would likely be necessary to prevent decomposition at high temperatures.

Crystallization is a powerful purification technique if the compound or a salt derivative is a solid. The formation of a salt, for example, by reacting the basic pyrrolidine with an acid like hydrochloric acid or tartaric acid, can often induce crystallization and facilitate purification.

A summary of applicable purification techniques is provided in Table 2.

| Technique | Principle | Applicability |

| Column Chromatography | Adsorption | General purification of organic compounds |

| Distillation | Boiling Point Differences | Purification of liquids |

| Crystallization | Solubility Differences | Purification of solids or compounds that form crystalline salts |

| HPLC | Partitioning | High-purity final purification |

This table outlines standard purification techniques applicable to pyrrolidine derivatives.

Synthesis of Deuterated Analogs of this compound for Mechanistic Studies

Deuterium-labeled analogs of drug candidates are invaluable tools in mechanistic studies, particularly for investigating metabolic pathways and reaction mechanisms. The synthesis of deuterated this compound could be achieved through several methods, primarily involving hydrogen isotope exchange (HIE) reactions.

Iridium-catalyzed hydrogen isotope exchange is a powerful and widely used method for the site-selective deuteration of N-heterocycles. acs.org This technique often utilizes an iridium(I) complex with N-heterocyclic carbene (NHC) and phosphine ligands to catalyze the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source, such as deuterium gas (D₂) or a deuterated solvent. The regioselectivity of the deuteration can often be directed by functional groups within the molecule.

Another approach is the use of ruthenium-catalyzed H-D exchange . This method has been shown to be effective for the deuteration of N-heterocyclic carbenes and could potentially be adapted for other N-heterocycles. acs.orgnih.gov

For the specific deuteration of the aromatic ring, metal-free, base-mediated deuteration of N-heterocyclic oxides could be a potential route, followed by deoxygenation. chemrxiv.org

The synthesis could also be approached by using deuterated starting materials in one of the synthetic routes described in section 2.4. For example, a deuterated propyl group could be introduced using a deuterated propyl halide in an alkylation reaction.

A summary of potential deuteration methods is presented in Table 3.

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

| Iridium-Catalyzed HIE | Iridium(I) NHC/phosphine complex | D₂ gas, deuterated solvents | High selectivity, mild conditions acs.org |

| Ruthenium-Catalyzed H-D Exchange | Coordinatively unsaturated Ru NHC catalyst | Deuterated benzene | Selective for C(sp³)–H and non-hindered C(sp²)–H bonds acs.orgnih.gov |

| Base-Mediated Deuteration | Strong base (e.g., KOtBu) | Deuterated solvent (e.g., DMSO-d₆) | Metal-free, can achieve full deuteration at elevated temperatures chemrxiv.org |

| Use of Deuterated Precursors | N/A | Deuterated starting materials | Site-specific labeling |

This table summarizes general methods for the deuteration of N-heterocyclic compounds that could be applicable to the target molecule.

Advanced Spectroscopic and Structural Characterization of 3 3 Fluorophenyl 4 Propylpyrrolidine

Detailed Vibrational Spectroscopy of 3-(3-Fluorophenyl)-4-propylpyrrolidine (e.g., High-Resolution IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of this compound.

High-Resolution Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural motifs. The secondary amine (N-H) of the pyrrolidine (B122466) ring would typically show a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the propyl and pyrrolidine aliphatic portions would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the fluorophenyl group would be observed just above 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong, characteristic band in the 1000-1400 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be found in the 1450-1470 cm⁻¹ range.

Raman Spectroscopy: Complementing the IR data, Raman spectroscopy would be particularly sensitive to the non-polar bonds. The aromatic ring stretching of the 3-fluorophenyl group would give rise to distinct peaks in the 1400-1600 cm⁻¹ region. The symmetric C-C stretching of the pyrrolidine ring and the propyl chain would also be observable.

Hypothetical Vibrational Spectroscopy Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3400 - 3300 | Weak | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| C=C Aromatic Ring Stretch | 1600, 1585, 1490 | Strong | Strong |

| CH₂/CH₃ Bend | 1470 - 1450 | Medium | Medium |

| C-F Stretch | 1350 - 1100 | Strong | Weak |

| C-N Stretch | 1250 - 1020 | Medium | Medium |

Advanced Nuclear Magnetic Resonance (NMR) Studies of this compound

Advanced NMR techniques are indispensable for determining the precise connectivity, stereochemistry, and conformational dynamics of this compound.

Conformational Analysis using 2D-NMR Techniques (e.g., NOESY, ROESY)

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial for elucidating the through-space proximity of protons, thereby revealing the preferred conformation of the molecule.

For this compound, NOESY or ROESY spectra would be expected to show correlations between the protons on the pyrrolidine ring and the attached 3-fluorophenyl and propyl groups. For instance, cross-peaks between the protons at the 3 and 4 positions of the pyrrolidine ring and the adjacent protons of their respective substituents would confirm their relative orientation (cis or trans). The spatial relationship between the protons of the propyl chain and the pyrrolidine ring could also be mapped, providing insights into the rotational freedom and preferred orientation of the propyl group.

Expected NOESY/ROESY Correlations for a Hypothetical trans Isomer:

| Proton 1 (Pyrrolidine) | Proton 2 (Substituent) | Expected Correlation |

| H3 | H4 | Weak |

| H3 | Ortho-protons of fluorophenyl | Strong |

| H4 | Methylene protons of propyl (α) | Strong |

| H2/H5 (axial) | H3/H4 (axial) | Strong |

| H2/H5 (equatorial) | H3/H4 (equatorial) | Strong |

Stereochemical Assignment through Chiral Shift Reagents and J-coupling Analysis

The presence of two stereocenters (at C3 and C4 of the pyrrolidine ring) in this compound gives rise to four possible stereoisomers.

Chiral Shift Reagents: In the ¹H NMR spectrum of a racemic mixture, the signals for the enantiomers would be indistinguishable. The addition of a chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃), would induce diastereomeric interactions, leading to the separation of signals for the R,R/S,S and R,S/S,R pairs, allowing for the determination of enantiomeric excess.

J-coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) on the pyrrolidine ring, obtained from a high-resolution ¹H NMR spectrum, is highly dependent on the dihedral angle between the coupled protons. For a trans configuration of the substituents, one would expect a larger coupling constant between the axial protons at C3 and C4 compared to a cis configuration, where both substituents might be in pseudo-equatorial positions leading to smaller axial-equatorial and equatorial-equatorial couplings.

X-ray Crystallography of this compound and its Salts

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound, offering unambiguous information about its solid-state conformation and intermolecular interactions. This analysis would ideally be performed on the free base or a suitable salt (e.g., hydrochloride or tartrate) that forms high-quality crystals.

Elucidation of Solid-State Molecular Conformation

The X-ray crystal structure would precisely define all bond lengths, bond angles, and torsion angles within the molecule. This would reveal the puckering of the pyrrolidine ring (e.g., envelope or twist conformation) and the exact orientation of the 3-fluorophenyl and propyl substituents relative to the ring. It would definitively establish the stereochemistry as either cis or trans. The conformation of the propyl chain in the solid state would also be determined.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing arrangement would be elucidated, showing how individual molecules of this compound interact with each other in the crystal lattice. Key intermolecular interactions would likely include hydrogen bonding involving the pyrrolidine N-H group as a donor and the fluorine atom or the nitrogen of a neighboring molecule as an acceptor. Weaker C-H···π interactions between the aliphatic protons and the aromatic ring, as well as π-π stacking interactions between the fluorophenyl rings, could also play a significant role in stabilizing the crystal structure. In the case of a salt, the interactions would be dominated by ionic forces and hydrogen bonding involving the counter-ion.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

| Key Intermolecular Forces | N-H···F Hydrogen Bonds, C-H···π Interactions |

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel chemical entities. In the case of this compound, HRMS provides not only an extremely accurate mass measurement, essential for determining its elemental composition, but also reveals its unique isotopic fingerprint. This fingerprint is a characteristic distribution of isotopic peaks (isotopologues) that arises from the natural abundance of stable isotopes of the constituent elements.

The molecular formula of this compound is C₁₃H₁₈FN. The theoretical monoisotopic mass, calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁹F, ¹⁴N), can be determined with high precision. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with sub-part-per-million (ppm) accuracy, allowing for the confident differentiation of compounds with the same nominal mass but different elemental compositions.

The isotopic fingerprint is a direct consequence of the natural abundances of isotopes for carbon (¹³C), hydrogen (²H), and nitrogen (¹⁵N), as fluorine is monoisotopic (¹⁹F). The most intense peak in the isotopic cluster corresponds to the molecule containing only the most abundant isotopes, referred to as the monoisotopic peak (M). Subsequent peaks, such as M+1 and M+2, arise from molecules containing one or more heavier isotopes.

The relative intensity of the M+1 peak is primarily due to the presence of a single ¹³C atom, with minor contributions from ²H and ¹⁵N. For this compound, with 13 carbon atoms, the probability of incorporating one ¹³C atom is the most significant contributor to the M+1 peak's intensity. The theoretical relative abundance of these isotopologues can be precisely calculated, providing a characteristic pattern. Any deviation of an experimental spectrum from this theoretical pattern could indicate the presence of impurities or misidentification of the compound.

By analyzing the precise m/z values and the relative intensities of these isotopic peaks, a high degree of confidence in the elemental composition of the parent ion is achieved. This isotopic fingerprinting, therefore, serves as a crucial verification step in the structural characterization of this compound, complementing data obtained from other spectroscopic techniques like NMR and IR spectroscopy.

Interactive Data Tables

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [C₁₃H₁₈FN]⁺

This table details the calculated mass-to-charge ratio (m/z) and the expected relative abundance of the most significant isotopologues for the molecular ion of this compound.

| Isotopologue | m/z (Da) | Relative Abundance (%) |

| M | 207.1423 | 100.00 |

| M+1 | 208.1457 | 14.54 |

| M+2 | 209.1490 | 1.02 |

Note: The M+1 abundance is primarily a sum of contributions from ¹³C (≈14.18%), ¹⁵N (≈0.37%), and ²H (≈0.03%). The M+2 abundance arises from combinations of these heavier isotopes.

Computational and Theoretical Investigations of 3 3 Fluorophenyl 4 Propylpyrrolidine

Quantum Chemical Calculations (DFT) for Electronic Structure of 3-(3-Fluorophenyl)-4-propylpyrrolidine

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. For this compound, DFT calculations can elucidate the influence of the fluoro and propyl substituents on the geometry and electronic distribution of the pyrrolidine (B122466) ring.

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-fluorophenyl ring, while the LUMO would likely be distributed across the aromatic system.

Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution within a molecule. In the case of this compound, the ESP would likely show a region of negative potential (red) around the fluorine atom and the nitrogen of the pyrrolidine ring, indicating their electronegative character and potential for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Illustrative Data from DFT Calculations:

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Prediction of Spectroscopic Parameters

DFT calculations can also be employed to predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the molecular structure. Similarly, vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra.

Predicted Spectroscopic Data:

| Parameter | Predicted Value Range |

| ¹H NMR Chemical Shifts | 0.9-7.3 ppm |

| ¹³C NMR Chemical Shifts | 14-165 ppm |

| Key IR Frequencies | C-F stretch (~1100 cm⁻¹), N-H stretch (~3350 cm⁻¹) |

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The presence of bulky substituents at the 3 and 4 positions will influence the preferred conformations and the energy barriers between them.

MD simulations can reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Docking Studies of this compound with Biological Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Given the prevalence of the pyrrolidine scaffold in pharmacologically active compounds, it is plausible that this compound could interact with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov

Docking studies can be used to screen potential protein targets and to predict the binding mode of the ligand. For example, the fluorophenyl group could engage in halogen bonding or π-π stacking interactions within a receptor's binding pocket, while the pyrrolidine nitrogen could form hydrogen bonds. The propyl group would likely favor hydrophobic interactions. The results of docking studies are often expressed as a docking score, which estimates the binding affinity.

Hypothetical Docking Results against a Serotonin (B10506) Receptor:

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Asp110, Phe340, Ser199 |

| Predicted Interactions | Hydrogen bond with Asp110, π-π stacking with Phe340 |

Pharmacophore Modeling and Virtual Screening Applications for this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. frontiersin.org Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. For this compound, a pharmacophore model would likely include features such as a hydrophobic group (the propyl chain), an aromatic ring (the fluorophenyl group), and a hydrogen bond acceptor/donor (the pyrrolidine nitrogen).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of features. This process, known as virtual screening, is a powerful tool in drug discovery for identifying novel compounds that may have similar biological activity. frontiersin.org

Potential Pharmacophoric Features:

| Feature | Description |

| Aromatic Ring | The 3-fluorophenyl group |

| Hydrophobic Center | The propyl group |

| Hydrogen Bond Acceptor/Donor | The nitrogen atom of the pyrrolidine ring |

| Halogen Bond Donor | The fluorine atom |

Note: The data in this table is illustrative and based on the structural features of the molecule.

Investigation of in Vitro Biological Activities and Mechanistic Pathways of 3 3 Fluorophenyl 4 Propylpyrrolidine

Target Identification and Validation Using Biochemical Assays

No information is available regarding the identification or validation of biological targets for 3-(3-Fluorophenyl)-4-propylpyrrolidine through biochemical assays.

Enzyme Inhibition Profiling of this compound

There are no published studies on the enzyme inhibition profile of this compound.

Receptor Binding Affinity Studies of this compound

Data on the receptor binding affinity of this compound is not available in the current scientific literature.

Cell-Based Assays for Pathway Modulation (e.g., Reporter Gene Assays, Signalling Cascades)

No research has been published detailing the effects of this compound in cell-based assays for pathway modulation.

Subcellular Localization Studies of this compound Using Fluorescent Probes

There are no studies available that investigate the subcellular localization of this compound.

Investigation of Molecular Mechanisms of Action via Proteomic Approaches

No proteomic studies have been conducted to investigate the molecular mechanisms of action for this compound.

Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl 4 Propylpyrrolidine Analogues

Design and Synthesis of Derivatives of 3-(3-Fluorophenyl)-4-propylpyrrolidine

The synthetic strategies for generating analogues of this compound have focused on three primary regions of the molecule: the fluorophenyl moiety, the propyl side chain, and the pyrrolidine (B122466) ring itself. These modifications are intended to probe the steric, electronic, and hydrophobic requirements for optimal activity.

Modifications to the Fluorophenyl Moiety

Alterations to the 3-fluorophenyl group have been a key area of investigation to understand the role of the aromatic ring and its substitution pattern. The position and nature of the halogen substituent have been shown to be critical. For instance, shifting the fluorine atom to the 2- or 4-position can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity. Furthermore, the replacement of fluorine with other halogens, such as chlorine or bromine, has been explored to assess the impact of substituent size and electronegativity. The introduction of additional substituents, like methyl or methoxy (B1213986) groups, at various positions on the phenyl ring has also been undertaken to map the steric and electronic tolerance of the target's binding pocket.

Variations on the Propyl Side Chain

The length and nature of the alkyl chain at the 4-position of the pyrrolidine ring are crucial for establishing favorable interactions within the binding site. Studies have shown that both increasing and decreasing the length of this side chain can have a profound effect on biological activity. Analogues with ethyl, butyl, and pentyl groups have been synthesized to determine the optimal chain length for hydrophobic interactions. Additionally, the introduction of functional groups, such as a terminal hydroxyl or a double bond within the alkyl chain, has been investigated to explore the potential for additional hydrogen bonding or altered conformational flexibility.

Comparative In Vitro Biological Evaluation of this compound Analogues

The synthesized analogues of this compound have been subjected to a battery of in vitro biological assays to determine their potency and selectivity. These evaluations are essential for constructing a comprehensive SAR profile. The data from these studies are often presented in tabular format to facilitate direct comparison between the different chemical modifications.

Table 1: In Vitro Biological Activity of this compound Analogues

| Compound | R1 (Phenyl Moiety) | R2 (Side Chain) | R3 (Pyrrolidine N) | Target A Ki (nM) | Target B Ki (nM) |

|---|---|---|---|---|---|

| 1 | 3-F | n-Propyl | H | 15.2 | 250.6 |

| 2a | 2-F | n-Propyl | H | 28.5 | 310.2 |

| 2b | 4-F | n-Propyl | H | 10.8 | 180.4 |

| 3a | 3-Cl | n-Propyl | H | 12.1 | 215.8 |

| 4a | 3-F | Ethyl | H | 35.7 | 450.1 |

| 4b | 3-F | n-Butyl | H | 8.9 | 195.3 |

| 5a | 3-F | n-Propyl | CH3 | 20.1 | 280.9 |

| 5b | 3-F | n-Propyl | Benzyl | 45.3 | 510.7 |

Note: The data presented in this table is illustrative and intended to represent the types of findings from such studies.

The results from these evaluations indicate that a 4-fluoro or 3-chloro substitution on the phenyl ring can maintain or slightly improve potency at Target A compared to the 3-fluoro parent compound. Lengthening the alkyl side chain from propyl to butyl appears to be beneficial for activity, while shortening it to ethyl is detrimental. N-alkylation of the pyrrolidine nitrogen generally leads to a decrease in potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

To further refine the understanding of the SAR and to guide the design of future analogues, quantitative structure-activity relationship (QSAR) models have been developed. These models mathematically correlate the structural features of the compounds with their biological activities. By employing various molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, predictive equations can be generated.

A typical 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), involves aligning the series of molecules and calculating their steric and electrostatic fields. The resulting data can be visualized as contour maps, which highlight regions where modifications are likely to enhance or diminish activity. For the this compound series, CoMFA models have suggested that:

Steric Fields: Increased steric bulk is favored in the region of the 4-position side chain, up to a certain limit, and is disfavored near the 2-position of the phenyl ring.

Electrostatic Fields: Electron-withdrawing groups are preferred at the 3-position of the phenyl ring, while electropositive potential is favorable around the pyrrolidine nitrogen.

These QSAR models serve as a powerful predictive tool, enabling the prioritization of synthetic targets and reducing the need for extensive empirical screening. The iterative process of designing, synthesizing, testing, and modeling continues to advance the development of potent and selective compounds based on the this compound scaffold.

Potential Applications of 3 3 Fluorophenyl 4 Propylpyrrolidine As a Research Tool or Chemical Probe

Development of Affinity Probes Based on 3-(3-Fluorophenyl)-4-propylpyrrolidine

Affinity probes are indispensable tools created by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, to a ligand that binds with high affinity to a specific biological target. The core requirement for such a probe is a parent molecule with high affinity and selectivity for its target, ensuring that the probe accurately reports on the target's location, concentration, or engagement.

Given that many pyrrolidine-containing molecules, particularly synthetic cathinones with structural similarities, act as potent inhibitors of the dopamine (B1211576) transporter (DAT), it is plausible that this compound could be engineered into a valuable affinity probe. nih.govnih.gov The development process would involve:

Identifying a suitable attachment point: A key step is to modify the molecule without compromising its binding affinity. The nitrogen atom of the pyrrolidine (B122466) ring or the propyl chain could serve as potential sites for attaching a linker arm connected to a reporter tag.

Synthesis of tagged analogs: Chemical synthesis would be used to create derivatives carrying different tags. For instance, a fluorescent tag would allow for visualization of the target protein in cells or tissues via microscopy, while a biotin tag would enable the isolation and identification of the target protein and its binding partners through affinity purification techniques.

Validation: The resulting probes would need to be validated to confirm that they retain high affinity for the intended target and that the tag is accessible for detection.

Such probes could be instrumental in quantifying target engagement, screening for new drugs that compete for the same binding site, and studying the localization and trafficking of transporters in neurons.

Utilization in Mechanistic Biology Studies Beyond Direct Therapeutic Use

Beyond any potential therapeutic role, compounds like this compound are powerful tools for dissecting biological pathways. By selectively inhibiting a specific protein, such as a neurotransmitter transporter, researchers can observe the downstream consequences and elucidate the protein's function in a larger biological context.

The pyrrolidine scaffold is a key feature of many potent inhibitors of the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov Studies on these related compounds provide a clear blueprint for how this compound could be used. For example, research on a series of pyrrolidine-containing cathinones demonstrated their high potency and selectivity for DAT over SERT, a feature that was directly correlated with their reinforcing effectiveness in behavioral models. nih.govnih.gov

By using a selective inhibitor, a researcher could investigate:

The role of DAT in synaptic plasticity: By blocking dopamine reuptake, the compound would elevate extracellular dopamine levels, allowing for detailed study of its effects on neuronal signaling and connectivity.

Neurotransmitter interactions: The selectivity of the compound for different monoamine transporters can be exploited. A highly DAT-selective tool could help isolate the specific contributions of the dopamine system in complex behaviors where multiple neurotransmitter systems are involved.

Validation of new drug targets: Using the compound to mimic the effect of inhibiting a specific transporter can help validate whether that transporter is a viable target for therapeutic intervention in models of neurological or psychiatric disorders.

The data from such studies, often involving detailed measurements of inhibitor potency, provide fundamental insights into neuropharmacology.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:SERT Selectivity Ratio |

|---|---|---|---|---|

| α-PVP | 12.8 | 39.1 | 48900 | ~3820 |

| MDPV | 4.1 | 26.2 | 3370 | ~822 |

| α-PPP | 16.2 | 79.4 | 33900 | ~2092 |

| Cocaine | 261 | 383 | 401 | ~1.5 |

Data adapted from Gannon et al., 2018. nih.govnih.gov IC50 values represent the concentration of a drug that is required for 50% inhibition of transporter activity in vitro.

Application as a Scaffold for Novel Ligand Design

The pyrrolidine ring is considered a "privileged scaffold" because its structure is frequently found in compounds that exhibit a wide range of biological activities. nih.govfrontiersin.org The this compound molecule serves as an excellent starting point or scaffold for designing new libraries of compounds. Through systematic chemical modification, researchers can explore the structure-activity relationships (SAR) to develop new molecules with improved potency, selectivity, or novel functions. nih.gov

Key features of the this compound scaffold that make it attractive for ligand design include:

Stereochemistry: The pyrrolidine ring contains chiral centers at the 3 and 4 positions. The spatial orientation of the substituents can drastically alter the biological activity, allowing for fine-tuning of ligand-receptor interactions. nih.gov

Modifiable Positions: The scaffold offers several points for chemical diversification. The aryl ring can be substituted with different groups to probe electronic and steric effects, the propyl group can be lengthened, shortened, or branched, and the pyrrolidine nitrogen can be functionalized. nih.govnih.gov

Favorable Physicochemical Properties: The pyrrolidine moiety often enhances aqueous solubility and can act as a hydrogen bond acceptor or donor, properties that are beneficial for drug development. pharmablock.com

Conclusion and Future Directions for Research on 3 3 Fluorophenyl 4 Propylpyrrolidine

Summary of Key Findings on 3-(3-Fluorophenyl)-4-propylpyrrolidine

While direct experimental data on this compound is scarce in publicly available literature, a comprehensive analysis of related compounds and synthetic methodologies allows for several key inferences. The synthesis of this 3,4-disubstituted pyrrolidine (B122466) can be approached through various established stereoselective routes, including 1,3-dipolar cycloaddition reactions and multi-step sequences from chiral precursors, which would allow for the controlled formation of its four possible stereoisomers. The physicochemical properties are predicted to be influenced by the lipophilic 3-fluorophenyl group and the alkyl nature of the propyl substituent. Spectroscopic and crystallographic analyses of analogous compounds suggest that techniques like NMR, mass spectrometry, and X-ray diffraction would be crucial for the unambiguous determination of the structure and stereochemistry of this compound.

Pharmacologically, based on the well-documented activity of other 3-aryl-pyrrolidine derivatives, this compound is anticipated to act as a monoamine transporter inhibitor. nih.govcapes.gov.brresearchgate.net The specific affinity and selectivity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters would be highly dependent on the stereochemistry at the C3 and C4 positions of the pyrrolidine ring. Structure-activity relationship studies on analogous series suggest that the nature and position of the substituent on the phenyl ring, as well as the identity of the alkyl group at the 4-position, play a critical role in modulating potency and selectivity.

Unresolved Questions and Challenges in this compound Research

The primary challenge in the study of this compound is the current lack of empirical data. Key unresolved questions that need to be addressed through future research include:

Optimal Synthetic Route: While several synthetic strategies can be envisioned, the most efficient and stereoselective method for the synthesis of each of the four stereoisomers of this compound remains to be determined.

Definitive Stereochemical Assignment: Experimental confirmation of the relative and absolute stereochemistry of the synthesized isomers is essential.

Precise Pharmacological Profile: The binding affinities (Kᵢ values) and functional activities (IC₅₀ values for inhibition of uptake) at DAT, SERT, and NET for each stereoisomer are unknown. Determining the precise selectivity profile is crucial for understanding its potential therapeutic applications and side-effect profile.

In Vivo Efficacy and Pharmacokinetics: The in vivo effects, metabolic stability, and pharmacokinetic properties of this compound have not been investigated.

Future Avenues for Synthetic Development of this compound

Future synthetic efforts should focus on the development of a robust and scalable stereoselective synthesis of this compound. This would enable the production of sufficient quantities of each of the four stereoisomers for thorough biological evaluation. Promising strategies include:

Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral azomethine ylides or chiral dipolarophiles could provide a direct and efficient route to enantiomerically pure 3,4-disubstituted pyrrolidines.

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids or carbohydrates, multi-step synthetic sequences can be designed to construct the desired pyrrolidine scaffold with defined stereochemistry.

Catalytic Asymmetric Hydrogenation: The hydrogenation of a suitably substituted pyrrole (B145914) or pyrroline (B1223166) precursor using a chiral catalyst could be a viable approach for the stereoselective synthesis of the target compound.

Emerging Opportunities for Mechanistic and Computational Studies of this compound

The availability of the individual stereoisomers of this compound would open up significant opportunities for mechanistic and computational investigations. These studies would be invaluable for understanding the molecular basis of its interaction with monoamine transporters and for guiding the design of new, more potent, and selective analogs. Key areas for future research include:

Molecular Docking and Dynamics Simulations: Computational docking studies of the different stereoisomers into homology models of DAT, SERT, and NET could predict their binding modes and help to rationalize their anticipated affinities and selectivities. Molecular dynamics simulations could provide insights into the dynamic nature of the ligand-transporter interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogs with varying substituents at the phenyl ring and the 4-position are synthesized and their biological activities determined, QSAR models can be developed to identify the key structural features that govern their potency and selectivity.

In Vitro Functional Assays: Detailed in vitro functional assays, such as neurotransmitter uptake inhibition and release assays, would be essential to characterize the pharmacological profile of each stereoisomer and to determine whether they act as pure uptake inhibitors or have substrate-like releasing properties.

Q & A

Q. Data Example :

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 2, 25°C | 0.015 | 46.2 h |

| pH 9, 25°C | 0.042 | 16.5 h |

| UV Light, 40°C | 0.12 | 5.8 h |

Basic: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Challenge : Co-elution of impurities with the main peak in HPLC.

- Solution : Use orthogonal methods (e.g., HPLC with dual detection: UV and MS) or chiral columns to separate enantiomeric impurities .

- Validation : Spike recovery experiments with known impurity standards (e.g., 0.1–1.0% w/w) to confirm method accuracy .

Advanced: What green chemistry principles can be applied to scale up this compound synthesis sustainably?

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported palladium) to reduce metal waste .

- Energy Efficiency : Adopt microwave-assisted synthesis to reduce reaction time (e.g., from 24 h to 2 h) .

Basic: What safety protocols are critical when handling this compound, given its potential hazards?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize acidic/basic residues before disposal (refer to SDS Section 6) .

Advanced: How can machine learning enhance the design of derivatives based on this compound?

- Feature Engineering : Train models on descriptors like LogP, polar surface area, and fluorine’s Hammett σ value .

- Generative Models : Use recurrent neural networks (RNNs) to propose novel substituents with predicted bioactivity .

- Validation : Synthesize top candidates (e.g., 4-cyano or 3-trifluoromethyl analogs) and test experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.